![molecular formula C8H10O2S2 B12551729 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide CAS No. 174277-72-6](/img/structure/B12551729.png)
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide is a heterocyclic compound with the molecular formula C8H10O2S2 and a molecular weight of 202.298 g/mol This compound is characterized by its unique structure, which includes a thieno-oxathiin ring system with two methyl groups at positions 5 and 7 and an oxide group at position 3
Métodos De Preparación
The synthesis of 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under oxidative conditions. For instance, the use of copper-catalyzed oxidative dehydrogenative annulation has been reported for the preparation of similar heterocyclic compounds . This method typically involves the use of O-acyl oximes and α-amino ketones as starting materials, with the copper catalyst facilitating the formation of the thieno-oxathiin ring system.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thieno-oxathiin ring system, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a hydroxylated product.
Aplicaciones Científicas De Investigación
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Additionally, its reactivity and ability to form stable complexes with metal ions make it useful in various biochemical assays and diagnostic applications.
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable its use in the development of new polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
The molecular targets and pathways involved in its mechanism of action depend on the specific biological activity being studied. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.
Comparación Con Compuestos Similares
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide can be compared with other similar heterocyclic compounds, such as thieno[3,4-d][1,2]oxathiin derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their reactivity and biological activity.
Some similar compounds include:
- Thieno[3,4-d][1,2]oxathiin derivatives with different alkyl or aryl substituents.
- Compounds with variations in the oxidation state of the sulfur atom, such as sulfoxides or sulfones.
- Other heterocyclic compounds with similar ring systems but different heteroatoms, such as thieno[3,4-d][1,2]oxazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
174277-72-6 |
|---|---|
Fórmula molecular |
C8H10O2S2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
5,7-dimethyl-1,4-dihydrothieno[3,4-d]oxathiine 3-oxide |
InChI |
InChI=1S/C8H10O2S2/c1-5-7-3-10-12(9)4-8(7)6(2)11-5/h3-4H2,1-2H3 |
Clave InChI |
JMBVQRWBAUFCED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COS(=O)CC2=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


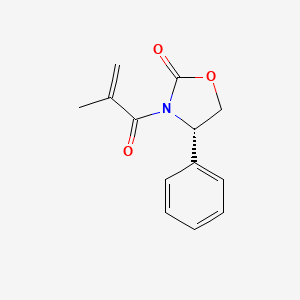
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
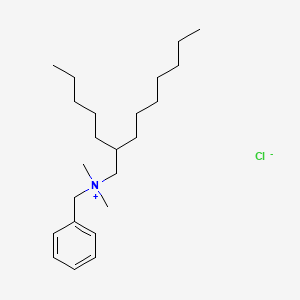
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)
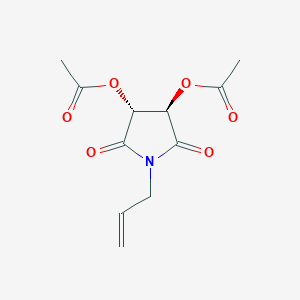
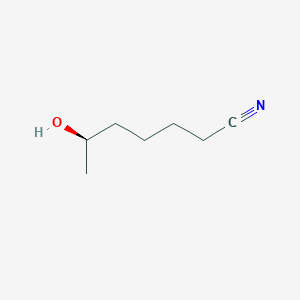
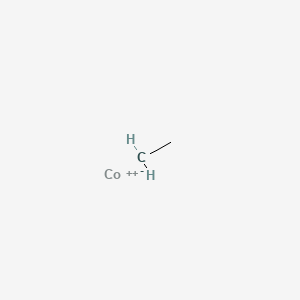
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)


